molecular formula C11H9ClN2O2 B1587194 Ethyl 4-chloroquinazoline-2-carboxylate CAS No. 34632-69-4

Ethyl 4-chloroquinazoline-2-carboxylate

Cat. No.: B1587194
CAS No.: 34632-69-4
M. Wt: 236.65 g/mol
InChI Key: ZMAJSODACDWUAS-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinazoline-2-carboxylate is an organic compound with the molecular formula C11H9ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloroquinazoline-2-carboxylate typically involves the reaction of 4-chloroquinazoline-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-chloroquinazoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-chloroquinazoline-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
  • Ethyl 4-chloroquinoline-3-carboxylate
  • 6-Bromo-2-chloroquinazoline

Comparison: Ethyl 4-chloroquinazoline-2-carboxylate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. For instance, the presence of the chlorine atom at the 4-position and the ester group at the 2-position can influence its reactivity and interaction with biological targets compared to its analogs .

Biological Activity

Ethyl 4-chloroquinazoline-2-carboxylate is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines have been extensively studied due to their potential pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

This compound features a quinazoline ring with a chlorine atom and a carboxylate group attached. Its molecular formula is C10H8ClN2O2C_10H_8ClN_2O_2 with a molecular weight of approximately 236.65 g/mol. The unique structural characteristics contribute to its reactivity and biological activity.

Biological Activity Overview

Quinazoline derivatives, including this compound, have demonstrated various biological activities:

  • Anticancer Activity : Quinazolines have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HT-29) cancer cells .
  • Antibacterial Effects : Research indicates that quinazoline derivatives exhibit antibacterial properties against several strains of bacteria, making them potential candidates for antibiotic development .
  • Anti-inflammatory Properties : Some studies suggest that quinazolines can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases .

Anticancer Studies

A study evaluated the cytotoxic effects of various quinazoline derivatives, including this compound. The MTT assay revealed that certain derivatives exhibited IC50 values in the micromolar range against different cancer cell lines:

CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912

These results indicate a dose-dependent inhibition of cell growth, highlighting the potential of this compound as an anticancer agent .

Antibacterial Activity

In another study, the antibacterial efficacy of this compound was assessed against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for antibiotic development .

Case Studies

  • Cytotoxicity in Cancer Research : A group of researchers synthesized several quinazoline derivatives and tested their cytotoxicity on MCF-7 and PC3 cell lines. The study found that compounds with structural modifications similar to this compound showed enhanced cytotoxicity, suggesting that slight alterations in chemical structure can significantly influence biological activity .
  • Antimicrobial Testing : A comparative study on quinazoline derivatives revealed that this compound exhibited promising antibacterial properties against Staphylococcus aureus and Escherichia coli. This finding supports its potential application in treating bacterial infections .

Properties

IUPAC Name

ethyl 4-chloroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAJSODACDWUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392838
Record name Ethyl 4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34632-69-4
Record name Ethyl 4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloroquinazoline-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.18 g (10 mmol) of 2-ethoxycarbonylquinazolin-4-one was suspended in 20 ml of phosphorus oxychloride. The mixture was refluxed for one hour, and the solvent was removed by rotary evaporation. The resulting residue was dissolved in ethyl acetate, and the obtained solution was washed with saturated sodium bicarbonate solution three times, dried over anhydrous sodium sulfate, filtered, and evaporated to give 2.13 g (90% mmol) of 2-ethoxycarbonyl-4-chloroquinazoline as a pale-yellow solid. LC/MS (m/z) 237 (M+1)+.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloroquinazoline-2-carboxylate
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Ethyl 4-chloroquinazoline-2-carboxylate
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Ethyl 4-chloroquinazoline-2-carboxylate
Reactant of Route 4
Ethyl 4-chloroquinazoline-2-carboxylate

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